molecular formula C10H9ClN4 B3372991 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine CAS No. 944780-22-7

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine

Cat. No. B3372991
CAS RN: 944780-22-7
M. Wt: 220.66 g/mol
InChI Key: XNRLHNFMMGHBAM-UHFFFAOYSA-N
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Description

“6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine” is a chemical compound with the molecular formula C10H9ClN4 . It is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “this compound”, has been the subject of numerous research studies . Various methods have been developed, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction, copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, and aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which contains two nitrogen atoms, substituted with a chlorine atom and a pyridin-2-ylmethyl group .


Chemical Reactions Analysis

Pyridazine derivatives, including “this compound”, have been found to participate in a wide range of chemical reactions . These include various cyclization reactions, Diels-Alder reactions, and reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.66 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Photophysical Studies

The compound 6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine, closely related to dipicolylamino-methoxy-1,2,4,5-tetrazine ligands, has been utilized in photophysical studies, particularly in the context of metal coordination. Research involving a similar ligand and its zinc(II) and cadmium(II) complexes reveals that the luminescence properties are significantly enhanced upon chelation with diamagnetic metal ions like Zn(II) and Cd(II). These findings suggest potential applications in the development of luminescent materials or sensors based on metal-ligand interactions (Stetsiuk et al., 2019).

Coordination Polymers

In another study, flexible unsymmetrical bis(pyridyl) ligands, including structures similar to this compound, were used to synthesize helical silver(I) coordination polymers. These polymers exhibit unique photoluminescent properties and structural versatility, which could be of interest for materials science, especially in the creation of novel molecular architectures with potential applications in catalysis, molecular recognition, or as part of supramolecular assemblies (Zhang et al., 2013).

Heterocyclic Synthesis

The compound also finds relevance in the field of heterocyclic chemistry, where similar structures are involved in the synthesis of diverse heterocyclic compounds. For example, activated nitriles in heterocyclic synthesis lead to the formation of pyridazine, pyrimidine, and pyridine derivatives, showcasing the versatility of related compounds in constructing complex molecular frameworks with potential applications in pharmaceuticals and agrochemicals (Mohareb & Fahmy, 1985).

Organic Synthesis and Catalysis

Further studies explore the use of related pyridazinone structures in organic synthesis, where they serve as intermediates in the construction of more complex organic molecules. These compounds are instrumental in the selective oxidation of steroidal allylic alcohols, highlighting their utility in organic synthesis and catalysis (Parish et al., 1984).

Insecticidal Chemistry

Additionally, compounds structurally related to this compound have been identified for their potential in insecticidal chemistry. Systematic modifications of the amide moiety and the pyridine and pyridazine rings in such compounds have led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with significant aphicidal properties. This suggests the potential of these compounds in developing new insecticidal agents (Buysse et al., 2017).

Future Directions

The future directions for “6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine” and other pyridazine derivatives could involve further exploration of their pharmacological activities and potential applications in drug design . This includes their use in cardiovascular drugs, agrochemicals, and a wide range of other activities .

properties

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-4-5-10(15-14-9)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRLHNFMMGHBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589806
Record name 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944780-22-7
Record name 6-Chloro-N-[(pyridin-2-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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